

Technical Guide: Spectroscopic Profile & Characterization of 4-(11-Hydroxyundecyloxy)benzaldehyde

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Compound of Interest

Compound Name:	4-(11-Hydroxyundecyloxy)benzaldehyde
CAS No.:	124389-14-6
Cat. No.:	B056234

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Executive Summary & Chemical Profile

4-(11-Hydroxyundecyloxy)benzaldehyde serves as a "Janus" molecule in organic materials science. It possesses two distinct reactive termini: an aldehyde (electrophilic, ready for Schiff base or Knoevenagel condensation) and a primary alcohol (nucleophilic, ready for esterification or conversion to thiols/acrylates). Its 11-carbon alkyl spacer provides the necessary flexibility and hydrophobic exclusion zone required for organizing liquid crystalline mesophases.

Physicochemical Data Table

Property	Specification
CAS Number	124389-14-6
IUPAC Name	4-[(11-Hydroxyundecyl)oxy]benzaldehyde
Molecular Formula	C ₁₈ H ₂₈ O ₃
Molecular Weight	292.42 g/mol
Appearance	White to off-white crystalline powder
Melting Point	62.0 – 66.0 °C
Solubility	Soluble in CHCl ₃ , DMSO, MeOH; Insoluble in water

Synthesis & Reaction Pathway

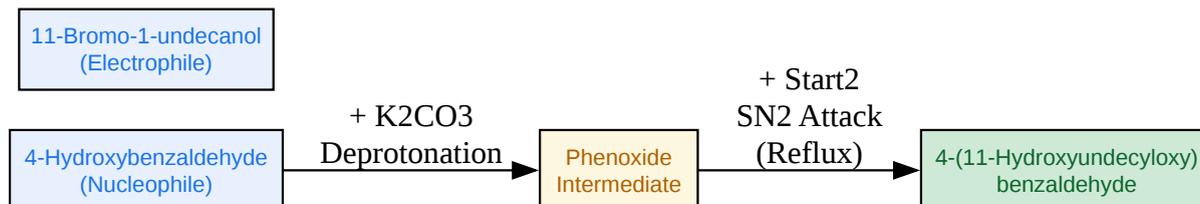
The synthesis follows a standard Williamson Etherification protocol. This method is preferred for its high yield and ability to preserve the oxidation state of the aldehyde without protecting groups, provided mild bases are used.

Experimental Protocol

Reagents: 4-Hydroxybenzaldehyde (1.0 eq), 11-Bromo-1-undecanol (1.1 eq), Potassium Carbonate (K₂CO₃, 2.5 eq), Potassium Iodide (KI, cat.), Acetone or DMF.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

- Activation: Dissolve 4-hydroxybenzaldehyde in anhydrous acetone/DMF. Add K₂CO₃ and stir at room temperature for 30 minutes to generate the phenoxide anion.
- Alkylation: Add 11-bromo-1-undecanol and a catalytic amount of KI (to generate the more reactive alkyl iodide in situ).
- Reflux: Heat the mixture to reflux (60°C for acetone, 80°C for DMF) for 12–18 hours.
- Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate. Precipitate in cold water or extract with Ethyl Acetate.[\[4\]](#)

- Purification: Recrystallize from Ethanol/Water (1:1) or purify via silica gel chromatography (Hexane:EtOAc 7:3).



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Figure 1: Williamson ether synthesis pathway showing the SN₂ coupling mechanism.

Spectroscopic Characterization

The following data represents the standard spectroscopic signature for high-purity (>98%) material.

A. Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum is characterized by the distinct AA'BB' aromatic system and the separation of the ether-linked methylene from the alcohol-linked methylene.

Solvent: CDCl₃ (7.26 ppm ref) | Frequency: 400 MHz[7]

Shift (δ , ppm)	Multiplicity	Integration	Assignment	Structural Context
9.88	Singlet (s)	1H	Ar-CHO	Aldehyde proton (deshielded by carbonyl)
7.83	Doublet (d)	2H	Ar-H (ortho)	$J \approx 8.8$ Hz (Ortho to carbonyl)
6.99	Doublet (d)	2H	Ar-H (meta)	$J \approx 8.8$ Hz (Ortho to alkoxy group)
4.04	Triplet (t)	2H	Ar-O-CH ₂	$J \approx 6.5$ Hz (α -methylene to phenoxy)
3.64	Triplet (t)	2H	HO-CH ₂	$J \approx 6.5$ Hz (α -methylene to hydroxyl)
1.81	Quintet	2H	-O-CH ₂ -CH ₂ -	β -methylene to phenoxy
1.57	Quintet	2H	-CH ₂ -CH ₂ -OH	β -methylene to hydroxyl
1.20 – 1.45	Multiplet (m)	14H	Alkyl Chain	Bulk internal methylenes

B. Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the bifunctional nature of the molecule, showing both the carbonyl and hydroxyl stretches.

- 3250 – 3450 cm^{-1} (Broad): O-H stretching (Intermolecular H-bonding of the terminal alcohol).
- 2915, 2848 cm^{-1} (Sharp): C-H stretching (Asymmetric/Symmetric) of the long alkyl chain.
- 2735, 2840 cm^{-1} (Weak): C-H stretching of the Aldehyde (Fermi resonance doublet).

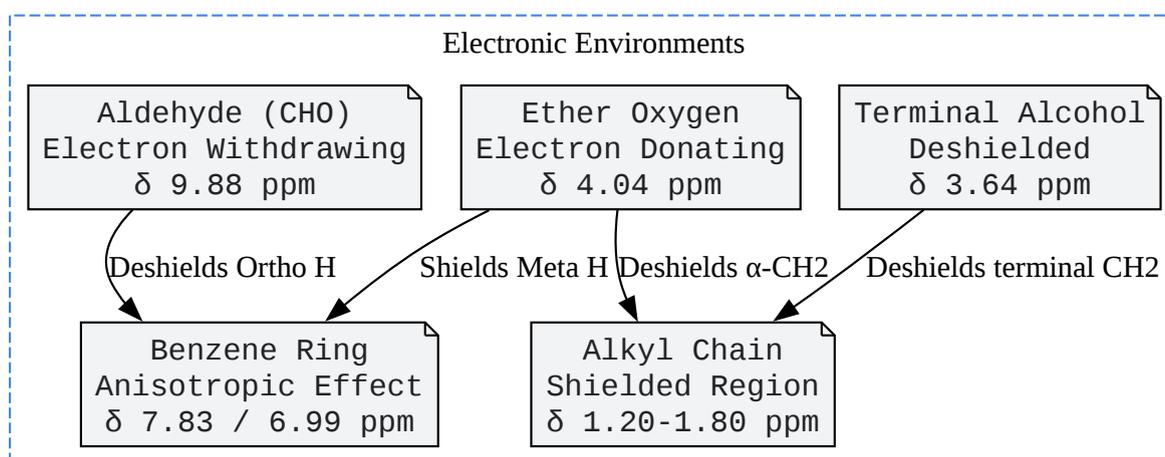
- 1685 cm^{-1} (Strong): C=O stretching (Conjugated Aldehyde).
- 1601, 1578 cm^{-1} : C=C Aromatic ring skeletal vibrations.
- 1255 cm^{-1} (Strong): C-O-C Asymmetric stretching (Aryl alkyl ether).

C. Mass Spectrometry (ESI-MS)

- Molecular Ion: $[\text{M}+\text{H}]^+ = 293.4$ Da
- Sodium Adduct: $[\text{M}+\text{Na}]^+ = 315.4$ Da (Common in ESI due to trace salts).
- Fragmentation: Loss of water $[\text{M}-18]$ is often observed in the alcohol fragment.

Structural Logic & Assignment

The following diagram illustrates the correlation between the chemical structure and the resulting NMR signals, ensuring the user understands the causality of the shifts.



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Figure 2: Logic map correlating electronic effects (shielding/deshielding) to observed chemical shifts.

Applications & Handling

Key Applications

- **Liquid Crystal Mesogens:** The long alkyl tail promotes smectic phase formation when the aldehyde is condensed with aniline derivatives.
- **Surface Modification:** The hydroxyl group can be converted to a thiol (via tosylation/thioacetate) for SAM formation on Gold, presenting the aldehyde at the surface for protein immobilization.
- **Photopolymerizable Monomers:** Reaction of the -OH group with acryloyl chloride yields a monomer used in cross-linked liquid crystal elastomers.

Stability & Storage

- **Air Sensitivity:** The aldehyde is susceptible to oxidation to benzoic acid ($C_{18}H_{28}O_4$) upon prolonged exposure to air.
- **Storage:** Store under inert gas (Argon/Nitrogen) at 2–8°C.
- **Re-purification:** If the aldehyde peak (9.88 ppm) diminishes and a broad acid peak appears (>11 ppm), recrystallize from Ethanol.

References

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